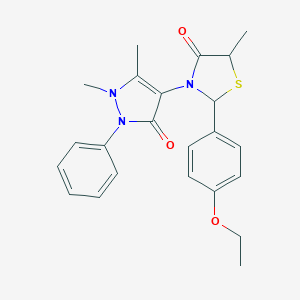
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one, also known as DMPT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. DMPT is a thiazolidinone derivative that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
科学的研究の応用
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the development of new anti-inflammatory drugs. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce inflammation in animal models of inflammatory diseases.
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one also has potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating the caspase pathway and to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
作用機序
The mechanism of action of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to inhibit the activity of COX-2, which is an enzyme that is involved in the production of pro-inflammatory cytokines. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one also inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve glucose metabolism in animal models of diabetes. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has also been shown to reduce oxidative stress and to protect against liver damage.
実験室実験の利点と制限
One of the main advantages of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one for lab experiments is its wide range of potential applications. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, which makes it a valuable tool for researchers studying these areas. Another advantage of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is its relatively low toxicity. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to be well-tolerated in animal studies, which makes it a safe compound to use in lab experiments.
One of the limitations of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is its limited solubility in water. This can make it difficult to administer to animals in lab experiments. Another limitation is its high cost. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is a synthetic compound that is relatively expensive to produce, which can make it difficult for some researchers to use in their experiments.
将来の方向性
There are several future directions for 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one research. One area of research is the development of new anti-inflammatory drugs based on 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to be a potent inhibitor of pro-inflammatory cytokines, which makes it a promising candidate for the development of new anti-inflammatory drugs.
Another area of research is the development of new cancer therapies based on 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of cancer cells and to induce apoptosis, which makes it a potential candidate for the development of new cancer drugs.
Finally, there is potential for 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one to be used in the treatment of diabetes. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to improve glucose metabolism in animal models of diabetes, which makes it a potential candidate for the development of new diabetes drugs.
Conclusion:
In conclusion, 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one is a synthetic compound that has potential applications in a wide range of scientific research areas. 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects, and has potential for use in the development of new drugs in these areas. While there are limitations to the use of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one in lab experiments, its wide range of potential applications and relatively low toxicity make it a valuable tool for researchers.
合成法
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one can be synthesized through a multistep process that involves the reaction of 1,3-thiazolidin-4-one with 4-ethoxyphenyl isothiocyanate, followed by the reaction of the resulting compound with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid in the presence of a catalyst. The final product is obtained through the addition of methyl iodide to the intermediate compound.
特性
製品名 |
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C23H25N3O3S |
分子量 |
423.5 g/mol |
IUPAC名 |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-ethoxyphenyl)-5-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3O3S/c1-5-29-19-13-11-17(12-14-19)23-25(21(27)16(3)30-23)20-15(2)24(4)26(22(20)28)18-9-7-6-8-10-18/h6-14,16,23H,5H2,1-4H3 |
InChIキー |
IPIMVIHPIQICCM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2N(C(=O)C(S2)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
正規SMILES |
CCOC1=CC=C(C=C1)C2N(C(=O)C(S2)C)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)


![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)
![3-[2-(4-Dimethylamino-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277652.png)

![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
![N-[4-(3,4-dichlorophenyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277659.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277663.png)